molecular formula C12H15N3S B1491236 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 2098020-40-5

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1491236
CAS No.: 2098020-40-5
M. Wt: 233.33 g/mol
InChI Key: DKEUKSBIMJJZFG-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
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Biological Activity

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a pyrazole ring, a cyclopentyl group, and a thiophene moiety, which suggest various biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or β-keto ester.
  • Introduction of the Cyclopentyl Group : Alkylation of the pyrazole ring with cyclopentyl halide under basic conditions.
  • Attachment of the Thiophene Ring : Cross-coupling reactions using thiophene boronic acid or stannane.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit diverse biological activities, including:

Antimicrobial Activity

Research has shown that pyrazole derivatives can possess antimicrobial properties. For instance, compounds structurally related to this pyrazole have demonstrated activity against various bacterial strains.

Compound NameStructureNotable Properties
1-(4-methylphenyl)-3-(thiophen-2-yl)pyrazoleStructureAnticancer activity
4-thiophenecarboxylic acidStructureAntimicrobial properties

Anticancer Activity

Some studies have identified pyrazole derivatives as potential anticancer agents. For example, compounds bearing similar structures have shown cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been noted in several studies. These compounds may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

  • High-throughput Screening for Autophagy Inducers : A study identified similar pyrazole derivatives as hits during high-throughput screening campaigns aimed at discovering autophagy inducers. Compounds displayed low micromolar potencies against protozoan parasites while exhibiting minimal cytotoxicity towards human cells .
  • Endothelin-1 Antagonist Activities : In vitro assays revealed that certain pyrazole derivatives exhibited significant efficacy as endothelin-1 antagonists, comparable to established drugs like bosentan .
  • Antioxidant Activity : The antioxidant potential of heterocyclic compounds containing pyrazole moieties has been evaluated using DPPH scavenging assays, indicating that modifications to the structure can enhance antioxidant properties .

The biological activity of this compound may involve interactions with specific biological targets:

  • Antimicrobial Action : Likely targets bacterial cell walls or enzymes critical for bacterial survival.
  • Anticancer Mechanisms : May induce apoptosis in cancer cells or inhibit pathways essential for tumor growth.
  • Anti-inflammatory Pathways : Potentially modulates signaling pathways involved in inflammation.

Properties

IUPAC Name

2-cyclopentyl-5-thiophen-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c13-12-7-11(9-5-6-16-8-9)14-15(12)10-3-1-2-4-10/h5-8,10H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEUKSBIMJJZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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